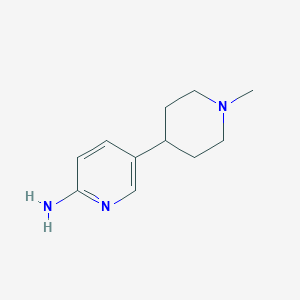

5-(1-Methylpiperidin-4-yl)pyridin-2-amine

Description

Discovery and Development Timeline

The development of 5-(1-methylpiperidin-4-yl)pyridin-2-amine emerged from the broader exploration of aminopyridine derivatives in pharmaceutical research. Aminopyridines have been extensively studied over the past several decades due to their diverse pharmacological activities, existing in three primary isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. The specific compound this compound represents a substituted 2-aminopyridine derivative where the pyridine ring system is functionalized at the 5-position with a 1-methylpiperidin-4-yl substituent.

The compound gained significant attention in structural biology when crystallographic studies revealed its binding mode with human neuronal nitric oxide synthase. In 2016, researchers successfully obtained the crystal structure of the human neuronal nitric oxide synthase R354A G357D mutant heme domain in complex with 4-methyl-6-(2-(5-(1-methylpiperidin-4-yl)pyridin-3-yl)ethyl) pyridin-2-amine, demonstrating the importance of the this compound moiety in enzyme binding. This structural work provided crucial insights into the molecular interactions responsible for the compound's biological activity and validated its potential as a therapeutic target.

Commercial availability of this compound has been established through various chemical suppliers, with the compound assigned the Chemical Abstracts Service registry number 1346673-25-3. The compound is typically supplied as a light yellow to gray-brown solid with 95% purity and requires storage at 0-8°C to maintain stability. This commercial accessibility has facilitated widespread research applications and enabled systematic structure-activity relationship studies.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry as a bifunctional molecule containing both pyridine and piperidine ring systems. The compound belongs to the broader class of aminopyridines, which are characterized by the presence of an amino group attached to a pyridine ring. The diversity in pharmacological activities exhibited by aminopyridines has attracted considerable research attention to explore the structural factors responsible for their wide therapeutic potential.

The molecular structure features a pyridine ring bearing an amino group at the 2-position and a substituted piperidine ring at the 5-position. The piperidine substituent is connected through a direct carbon-carbon bond between the 4-position of the piperidine ring and the 5-position of the pyridine ring. The piperidine nitrogen is methylated, creating a tertiary amine functionality that influences the compound's basicity and pharmacokinetic properties.

From a structural perspective, the compound exhibits specific stereochemical characteristics that influence its biological activity. The International Union of Pure and Applied Chemistry name for the compound is this compound, with the International Chemical Identifier code 1S/C11H17N3/c1-14-6-4-9(5-7-14)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3,(H2,12,13). This structural notation provides a complete description of the compound's connectivity and stereochemistry.

The basicity of aminopyridines represents a fundamental aspect of their chemical behavior, with the electron-donating and electron-withdrawing effects of substituents significantly influencing the basicity of the amino group. In the case of this compound, the piperidine substituent at the 5-position provides electron-donating character that affects the overall electronic distribution within the pyridine ring system.

Significance in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry research stems from its demonstrated activity against neuronal nitric oxide synthase and its utility as a pharmacophore in drug design. The compound has emerged as a key structural motif in the development of selective neuronal nitric oxide synthase inhibitors, which represent an important therapeutic target for treating various neurodegenerative disorders.

Research has demonstrated that compounds containing the this compound structure exhibit potent and selective inhibition of human neuronal nitric oxide synthase. The optimization of 2-aminopyridine-based scaffolds with pyridine linkers has led to the discovery of inhibitors with excellent potency for rat neuronal nitric oxide synthase, achieving inhibition constants in the nanomolar range with significant selectivity over other nitric oxide synthase isoforms. This selectivity profile represents a major advancement in the field, as it addresses the challenge of developing compounds that can distinguish between closely related enzyme isoforms.

The synthetic accessibility of this compound has been established through reductive amination methodologies. The typical synthetic approach involves reacting pyridin-2-carboxaldehyde with 1-methylpiperidine under reductive conditions, utilizing sodium cyanoborohydride as the reducing agent. This reaction is commonly performed in alcoholic solvents such as methanol, with the addition of organic bases like 1,4-diazabicyclo[2.2.2]octane to maintain optimal reaction conditions.

The compound's role extends beyond neuronal nitric oxide synthase inhibition, as evidenced by its incorporation into more complex molecular architectures for treating various diseases. Patent literature has documented the use of this compound derivatives in the development of compounds for treating Huntington's disease, where the pyridine-piperidine motif serves as a key pharmacophore element. Additionally, the compound has found applications in the development of antagonists for various receptor systems, demonstrating its versatility as a medicinal chemistry building block.

The metabolic stability and pharmacokinetic properties of this compound have been subjects of investigation, with studies revealing favorable characteristics for drug development applications. The compound demonstrates good metabolic stability in human liver microsomes and exhibits minimal binding to cytochrome P450 enzymes, although permeability studies have indicated limited membrane permeation in certain cellular models. These pharmacokinetic characteristics have informed structure-activity relationship studies aimed at optimizing the compound's drug-like properties while maintaining biological activity.

Properties

IUPAC Name |

5-(1-methylpiperidin-4-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-14-6-4-9(5-7-14)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFJGFXLBSZLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution on Halogenated Pyridines

One robust method involves the displacement of a halogen (typically chlorine or fluorine) at the 5-position of a pyridin-2-amine derivative by the nucleophilic 1-methylpiperidin-4-amine.

-

- A halogenated pyridin-2-amine (e.g., 5-chloropyridin-2-amine) is dissolved in an aprotic solvent such as N,N-dimethylformamide (DMF).

- The nucleophile, 1-methylpiperidin-4-amine, is added along with a base such as cesium carbonate or sodium hydride to deprotonate the amine and enhance nucleophilicity.

- The reaction mixture is heated (often between 80°C to 130°C) under nitrogen atmosphere for several hours.

- After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

- The organic layer is washed, dried over anhydrous sodium sulfate, filtered, and concentrated.

- The crude product is purified by silica gel column chromatography using mixtures of dichloromethane and methanol as eluents.

| Parameter | Typical Range/Value |

|---|---|

| Solvent | N,N-Dimethylformamide (DMF) |

| Base | Cesium carbonate, sodium hydride |

| Temperature | 80–130 °C |

| Reaction time | 4–20 hours |

| Purification | Silica gel chromatography (DCM/MeOH) |

| Yields | 35–70% (depending on conditions) |

This method is supported by analogous reactions reported for pyridinyl amines with piperazine or piperidine derivatives under microwave or conventional heating, yielding high purity products after chromatographic purification.

Reductive Amination of 5-Formylpyridin-2-amine

Another approach involves the condensation of 5-formylpyridin-2-amine with 1-methylpiperidin-4-amine followed by reduction of the imine intermediate to the corresponding amine.

-

- 5-Formylpyridin-2-amine is dissolved in a suitable solvent such as methanol or ethanol.

- 1-Methylpiperidin-4-amine is added, and the mixture is stirred to allow imine formation.

- A reducing agent, commonly sodium triacetoxyborohydride or sodium cyanoborohydride, is added slowly to reduce the imine to the secondary amine.

- The reaction is carried out at room temperature or slightly elevated temperature (25–50 °C) for several hours.

- The reaction mixture is quenched with water, extracted with an organic solvent, dried, and concentrated.

- Purification is achieved by column chromatography or recrystallization.

| Parameter | Typical Range/Value |

|---|---|

| Solvent | Methanol, ethanol |

| Reducing agent | Sodium triacetoxyborohydride, NaBH3CN |

| Temperature | 25–50 °C |

| Reaction time | 4–12 hours |

| Purification | Column chromatography, recrystallization |

| Yields | 60–85% |

This approach is advantageous for its mild conditions and high selectivity, minimizing side reactions and enabling straightforward access to the target amine.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| SNAr on 5-chloropyridin-2-amine | 1-Methylpiperidin-4-amine, Cs2CO3, DMF, 100 °C, 12 h | 65 | Purified by silica gel chromatography |

| Reductive amination | 5-Formylpyridin-2-amine, 1-methylpiperidin-4-amine, NaBH(OAc)3, MeOH, RT, 6 h | 78 | High selectivity, mild reaction conditions |

Purification and Characterization

- Purification: Silica gel column chromatography is the preferred method, using dichloromethane and methanol mixtures to achieve high purity.

- Characterization: Proton nuclear magnetic resonance (^1H NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are standard techniques used to confirm structure and purity.

- Typical spectral data: ^1H NMR signals corresponding to aromatic protons of pyridine ring, methylene and methyl groups of the piperidine ring, and amine protons confirm the structure.

Summary and Recommendations

The preparation of this compound is efficiently achieved via nucleophilic aromatic substitution of halogenated pyridin-2-amines or reductive amination of aldehyde precursors. Both methods offer reliable routes with moderate to high yields and scalable conditions.

- For laboratories prioritizing mild conditions and selectivity, reductive amination is recommended.

- For those requiring straightforward substitution with available halogenated pyridines, SNAr provides a robust alternative.

Researchers should optimize reaction parameters such as temperature, base, solvent, and purification techniques depending on available starting materials and desired scale.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Methylpiperidin-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or catalyst.

Major Products:

Oxidation Products: N-oxides of this compound.

Reduction Products: Reduced derivatives with modified functional groups.

Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Properties

5-(1-Methylpiperidin-4-yl)pyridin-2-amine exhibits notable pharmacological properties, particularly as a serotonin receptor modulator. Research indicates its efficacy in activating the 5-HT_1F receptor, which plays a crucial role in migraine treatment. The activation of this receptor can help alleviate migraine symptoms without the vasoconstrictive side effects associated with traditional migraine medications like sumatriptan .

Table 1: Pharmacological Profile of this compound

| Property | Description |

|---|---|

| Target Receptor | 5-HT_1F receptor |

| Primary Use | Migraine treatment |

| Mechanism of Action | Serotonin modulation |

| Side Effects | Minimal vasoconstriction |

Clinical Applications

The compound has been investigated for its therapeutic potential beyond migraines. It has been associated with the treatment of various psychiatric disorders, including anxiety, depression, and attention deficit hyperactivity disorder (ADHD). The modulation of serotonin pathways is particularly relevant in these contexts due to serotonin's role in mood regulation and anxiety responses .

Synthesis and Derivatives

The synthesis of this compound involves several chemical processes, yielding various derivatives that enhance its pharmacological properties. For instance, modifications to the piperidine ring or the introduction of halogen substituents can significantly affect the compound's potency and selectivity for different receptors .

Table 2: Synthesis Pathways

| Synthesis Method | Key Steps | Yield |

|---|---|---|

| Route A | Reaction with thionyl chloride | High |

| Route B | Derivatization with halogenated compounds | Moderate |

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical settings:

- A study published in Pharmacology highlighted its potential in reducing migraine frequency when administered at specific dosages .

- Another research article focused on its role as a TAM family kinase inhibitor, suggesting that derivatives of this compound could be useful in cancer therapies, particularly glioma treatment .

Mechanism of Action

The mechanism of action of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes .

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Substitutions

The following compounds share the pyridin-2-amine scaffold but differ in substituents on the nitrogen-containing ring (piperidine or piperazine):

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Piperidine vs. Piperazine Rings: The replacement of the piperidine ring (6-membered, one N-atom) with a piperazine ring (6-membered, two N-atoms) alters electronic properties and hydrogen-bonding capacity. For example, 5-(4-methylpiperazin-1-yl)pyridin-2-amine has a higher molecular weight (219.28 vs.

- Substituent Effects : Alkyl groups (methyl, isopropyl) on the piperazine/piperidine ring influence steric bulk and lipophilicity. The methoxy group in 5-(4-methoxy-4-methylpiperidin-1-yl)pyridin-2-amine introduces polarity, which may improve aqueous solubility .

- Synthetic Routes : The target compound is synthesized via alkyne reduction, while piperazine analogues often employ palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) or nitro reduction .

Physicochemical Properties

- pKa and Solubility : The ethylpiperazine derivative 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine has a predicted pKa of 7.71, suggesting moderate basicity, while the methoxy-substituted analogue likely exhibits enhanced polarity .

- Thermal Stability : The ethylpiperazine derivative has a boiling point of 362°C, indicating high thermal stability suitable for industrial synthesis .

Biological Activity

5-(1-Methylpiperidin-4-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a piperidine ring which contributes to its pharmacological properties. The presence of both the piperidine and pyridine moieties enhances its ability to interact with various biological targets.

The biological activity of this compound can be attributed to its interaction with several key molecular pathways:

- Receptor Modulation : The compound has been shown to act on multiple receptors, including serotonin receptors, which are implicated in mood regulation and various neuropsychiatric disorders. For instance, it has been identified as an activator of the 5-HT_1F receptor, which is relevant for migraine treatment .

- Enzyme Inhibition : Research indicates that compounds similar to this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

- Cell Signaling Pathways : The compound influences signaling pathways such as the ERK5 mitogen-activated protein kinase pathway, which is associated with cellular proliferation and survival .

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Properties : It has demonstrated efficacy in inhibiting the growth of various cancer cell lines, with low nanomolar IC50 values indicating potent activity .

- Neuroprotective Effects : Its modulation of serotonin receptors suggests potential applications in treating neurological disorders .

- Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit inflammatory pathways, suggesting a role in managing conditions characterized by inflammation .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound possesses favorable absorption and distribution characteristics. Its solubility profile suggests good oral bioavailability, although specific values for this compound have not been extensively documented.

| Parameter | Value |

|---|---|

| Solubility | Slightly soluble in water; soluble in alcohol |

| Absorption | High oral bioavailability expected |

| Metabolism | Rapidly metabolized in liver microsomes |

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Inhibition of Cancer Cell Growth : A high-throughput screening identified derivatives that inhibit the growth of cancer cells resistant to dietary carcinogens, indicating potential therapeutic applications for gastrointestinal tumors .

- Selectivity Against CDK9 : Compounds derived from similar structures have been shown to selectively inhibit CDK9, leading to reduced viability in various cancer cell lines .

- Migraine Treatment Potential : The activation of specific serotonin receptors by this compound opens avenues for developing novel migraine therapies, as seen with other related compounds .

Q & A

Q. Advanced

- Crystal twinning : Common due to flexible piperidine rings. Use SHELXD for structure solution and SHELXL for refinement against high-resolution data (<1.0 Å) .

- Disorder modeling : Apply "PART" commands in SHELXL to refine split positions of methyl groups .

- Validation : Check R-factor convergence (R1 < 5%) and Fo-Fc maps for residual electron density .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Q. Advanced

- Piperidine substitution : Replace 1-methyl with bulkier groups (e.g., isopropyl) to enhance hydrophobic interactions .

- Pyridine modification : Introduce electron-withdrawing groups (e.g., Cl, CF3) at position 5 to modulate electronic effects .

- Biological testing : Prioritize analogs with Log P 2–4 and polar surface area <80 Ų for blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.